Pubchem_16218373
Description
PubChem CID 16218373 is a unique chemical entity cataloged in the PubChem Compound database.
Properties
IUPAC Name |
benzylidene(dichloro)ruthenium;(1E)-1-(2-methylcyclohexa-2,5-dien-1-ylidene)-3-(2-methylphenyl)imidazolidin-1-ium-2-ide;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C17H19N2.C7H6.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-7-5-3-2-4-6-7;;;/h16-18H,1-15H2;3-10,13H,11-12H2,1-2H3;1-6H;2*1H;/q;-1;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCVQJURXOWOJD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[CH-]C=CC1=[N+]2CCN([CH-]2)C3=CC=CC=C3C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C[CH-]C=C/C1=[N+]\2/CCN([CH-]2)C3=CC=CC=C3C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58Cl2N2PRu- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584912 | |
| Record name | benzylidene(dichloro)ruthenium;1,3-bis(2-methylphenyl)imidazolidin-2-ide;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927429-60-5 | |
| Record name | benzylidene(dichloro)ruthenium;1,3-bis(2-methylphenyl)imidazolidin-2-ide;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927429-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Key Differences Between 2-D and 3-D Similarity Searches
Case Studies: Insights from Structural and Functional Analogues
Retrospective Validation
A retrospective study in PubChem demonstrated that 3-D similarity identified functional analogs of angiotensin-converting enzyme (ACE) inhibitors that were missed by 2-D methods . This highlights the necessity of combining both approaches for comprehensive analysis.
Data Integration and Limitations
Complementary Nature of 2-D and 3-D Results
Evidence from PubChem shows that 2-D and 3-D similarity searches yield distinct but overlapping hit lists. For instance:
- 2-D Hits : Prioritize molecules with identical core structures (e.g., benzodiazepines with varying substituents).
- 3-D Hits: Include molecules with divergent scaffolds but similar pharmacophores (e.g., beta-lactams vs. monobactams) .
Limitations
- 3-D Exclusion Criteria: CID 16218373 must have ≤50 non-hydrogen atoms and ≤15 rotatable bonds to qualify for 3-D conformer modeling .
- Data Sparsity: Biological annotations for rare or novel compounds (like CID 16218373) may rely heavily on analog extrapolation, introducing uncertainty .
Multi-Dimensional Similarity Networks
Integrating 2-D and 3-D similarity data can generate composite networks that map both structural and functional relationships. For example, hybrid models could predict off-target effects or repurposing opportunities for CID 16218373 .
Machine Learning Enhancements
PubChem's vast dataset enables training of predictive models that combine 2-D/3-D features with bioactivity data. Such models could prioritize high-value analogs of CID 16218373 for experimental validation .
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